4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the empirical formula C12H7Cl2N3O2S . It is a solid substance . The SMILES string for this compound is Clc1cc2c(Cl)ncnc2n1S(=O)(=O)c3ccccc3 .
Molecular Structure Analysis
The molecular weight of “4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is 328.17 . The InChI key for this compound is BJPGOHDUNIUCSD-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Tricyclic Compounds: A study by Mittal et al. (2011) focused on the synthesis of various substituted tricyclic compounds, including derivatives of 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. These compounds were evaluated for their antimicrobial properties against several bacterial and fungal species, demonstrating significant anti-bacterial and anti-fungal activities (Mittal, Sarode, & Vidyasagar, 2011).
Interaction Studies
- Reaction with Glycine Esters: Zinchenko et al. (2018) investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. The study found that derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine were produced, highlighting the compound's potential in synthesizing biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Biological Evaluation
- Dihydrofolate Reductase Inhibitors: A study by Gangjee et al. (2005) synthesized derivatives of 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as potential inhibitors of dihydrofolate reductase, targeting antitumor applications. The compounds demonstrated varying degrees of effectiveness, with certain derivatives being marginally active as dihydrofolate reductase inhibitors (Gangjee, Jain, & Queener, 2005).
Chemoselective Reactions
- Chemoselectivity with Amines: Baiazitov et al. (2013) described the chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, demonstrating selectivity influenced by steric and electronic factors. This study adds to the understanding of the chemical behavior of this compound class, particularly in relation to amines (Baiazitov et al., 2013).
Nonlinear Optical Material Study
- Structural and Spectroscopic Analysis: Murthy et al. (2019) synthesized and analyzed 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a potential nonlinear optical material. The study used spectroscopic methods and DFT calculations, revealing insights into the material's linear and nonlinear optical properties, which are pertinent for applications in optical devices (Murthy et al., 2019).
Safety And Hazards
properties
IUPAC Name |
7-(benzenesulfonyl)-4,6-dichloropyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-10-6-9-11(14)15-7-16-12(9)17(10)20(18,19)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGOHDUNIUCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190111 | |
Record name | 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1346447-19-5 | |
Record name | 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.